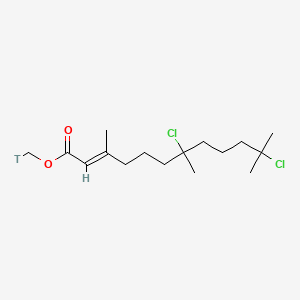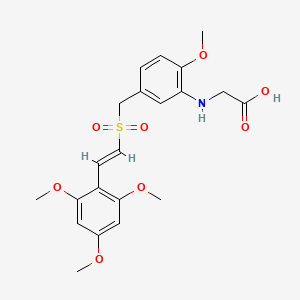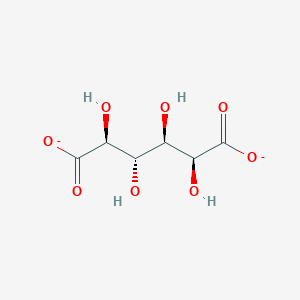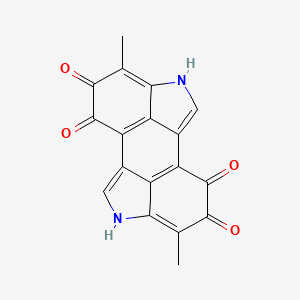
黑色素
描述
Melanin is a dark biological pigment found in the skin, hair, feathers, scales, eyes, and some internal membranes of humans and other animals. It is formed as an end product during the metabolism of the amino acid tyrosine. Melanin is produced in specialized cells called melanocytes and is responsible for the pigmentation of the skin, hair, and eyes. There are several types of melanin, including eumelanin, pheomelanin, and neuromelanin .
科学研究应用
由于其独特的特性,黑色素在科学研究中具有广泛的应用。在化学领域,黑色素因其氧化还原特性及其作为天然抗氧化剂的能力而受到研究。在生物学领域,黑色素因其在保护细胞免受紫外线辐射和氧化应激方面的作用而受到研究。在医学领域,黑色素因其在治疗帕金森病等神经退行性疾病方面的潜在用途而受到探索。 在工业领域,黑色素用于开发防晒材料,以及作为化妆品和食品产品中的天然着色剂 .
作用机制
黑色素通过多种机制发挥其作用。在皮肤中,黑色素吸收紫外线辐射并将其散发为热量,保护皮肤细胞免受 DNA 损伤。在大脑中,神经黑色素与有毒金属和其他有害物质结合,防止它们对神经元造成损害。 参与黑色素保护作用的分子靶点和通路包括黑素皮质素 1 受体 (MC1R) 和酪氨酸酶 .
生化分析
Biochemical Properties
Melanin participates in various biochemical reactions, primarily through its interaction with enzymes, proteins, and other biomolecules. One of the key enzymes involved in melanin synthesis is tyrosinase, which catalyzes the oxidation of tyrosine to dihydroxyphenylalanine (DOPA) and subsequently to dopaquinone. Dopaquinone undergoes further reactions to form eumelanin or pheomelanin, depending on the presence of cysteine. Melanin also interacts with proteins such as melanocortin 1 receptor (MC1R), which regulates melanin production and distribution. Additionally, melanin can bind to metal ions, influencing their bioavailability and detoxification .
Cellular Effects
Melanin exerts various effects on different cell types and cellular processes. In melanocytes, melanin synthesis is tightly regulated by signaling pathways such as the cyclic adenosine monophosphate (cAMP) pathway and the mitogen-activated protein kinase (MAPK) pathway. Melanin influences cell function by modulating gene expression and cellular metabolism. For instance, melanin can protect keratinocytes from ultraviolet radiation-induced DNA damage by absorbing and dissipating the radiation energy. In neurons, neuromelanin plays a role in protecting cells from oxidative stress and neurotoxins .
Molecular Mechanism
The molecular mechanism of melanin’s action involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Melanin can bind to and sequester metal ions, reducing their availability for catalyzing harmful oxidative reactions. It also interacts with reactive oxygen species (ROS), neutralizing them and preventing oxidative damage. Melanin’s ability to absorb ultraviolet radiation and convert it into harmless heat is another crucial protective mechanism. Additionally, melanin can modulate the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of melanin can change over time due to its stability and degradation. Melanin is generally stable, but its degradation can occur under certain conditions, such as prolonged exposure to strong acids or bases. Long-term studies have shown that melanin can have lasting protective effects on cellular function, particularly in shielding cells from oxidative stress and radiation damage. In vitro and in vivo studies have demonstrated that melanin’s protective effects can persist over extended periods, contributing to cellular resilience .
Dosage Effects in Animal Models
The effects of melanin vary with different dosages in animal models. At low doses, melanin can provide protective benefits, such as reducing oxidative stress and enhancing cellular resilience. At high doses, melanin may exhibit toxic or adverse effects, potentially due to the accumulation of metal ions or the generation of excessive ROS. Threshold effects have been observed, where a certain concentration of melanin is required to achieve protective benefits without inducing toxicity .
Metabolic Pathways
Melanin is involved in several metabolic pathways, including those related to its synthesis and degradation. The key enzymes in melanin synthesis are tyrosinase, tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2). These enzymes catalyze the conversion of tyrosine to melanin through a series of oxidation and polymerization reactions. Melanin can also influence metabolic flux by interacting with other metabolic pathways, such as those involved in antioxidant defense and metal ion homeostasis .
Transport and Distribution
Melanin is transported and distributed within cells and tissues through various mechanisms. In melanocytes, melanin is synthesized in specialized organelles called melanosomes, which are then transported to keratinocytes in the skin. This transfer is mediated by proteins such as Rab27a and myosin Va. Melanin can also bind to transporters and binding proteins, influencing its localization and accumulation in different tissues. The distribution of melanin within cells and tissues is crucial for its protective functions .
Subcellular Localization
The subcellular localization of melanin is essential for its activity and function. Melanin is primarily localized in melanosomes within melanocytes, where it is synthesized and stored. Targeting signals and post-translational modifications direct melanin to specific compartments or organelles. For example, neuromelanin is localized in the lysosomes of dopaminergic neurons, where it plays a role in protecting cells from oxidative stress and neurotoxins. The precise localization of melanin within cells is critical for its protective and functional roles .
准备方法
合成路线和反应条件: 黑色素可以通过酪氨酸的氧化,然后聚合来合成。 该过程包括几个步骤,包括酪氨酸羟化为二羟基苯丙氨酸 (DOPA),DOPA 氧化为多巴醌,以及随后的多巴醌聚合形成黑色素 .
工业生产方法: 黑色素的工业生产通常涉及使用细菌和真菌等微生物。这些微生物在特定条件下培养以产生黑色素,然后提取和纯化。 基因工程微生物的使用也已被探索以增强黑色素的生产 .
化学反应分析
反应类型: 黑色素会发生各种化学反应,包括氧化、还原和取代。酪氨酸氧化为 DOPA 和多巴醌是黑色素合成的关键步骤。 黑色素也可以发生氧化还原反应,它既可以作为氧化剂,也可以作为还原剂 .
常用试剂和条件: 黑色素合成中常用的试剂包括酪氨酸、DOPA 和多巴醌。 反应通常在酶促条件下进行,酪氨酸酶是该过程中参与的关键酶 .
主要产物: 黑色素合成形成的主要产物包括真黑色素,这是一种棕色到黑色的色素,以及褐黑色素,这是一种红色到黄色的色素。 神经黑色素是另一种存在于大脑中的黑色素类型 .
相似化合物的比较
黑色素与其他类似化合物相比是独一无二的,因为它具有复杂的聚合物结构,并且能够进行氧化还原反应。类似的化合物包括原花青素,这是一种具有抗氧化特性的植物色素,以及聚多巴胺,这是一种用于生物医学应用的合成类黑色素聚合物。 黑色素能够保护免受紫外线辐射和氧化应激的能力使其与这些其他化合物区别开来 .
类似化合物:
- 原花青素
- 聚多巴胺
- 儿茶酚
- 二羟基萘
- 4-羟基苯乙酸
- 四羟基萘
- 咖啡酸
- 原儿茶醛
属性
IUPAC Name |
6,14-dimethyl-4,12-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(17),2,5,9(18),10,13-hexaene-7,8,15,16-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O4/c1-5-13-9-7(3-19-13)12-10-8(11(9)17(23)15(5)21)4-20-14(10)6(2)16(22)18(12)24/h3-4,19-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMBMVFBXHLACL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C4=CNC5=C(C(=O)C(=O)C(=C45)C3=CN2)C)C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301001278 | |
| Record name | Melanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301001278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Melanin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004068 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
8049-97-6 | |
| Record name | Melanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301001278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Melanins | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Melanin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004068 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-7-[(1R,2R,3R)-2-[(E)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1238528.png)
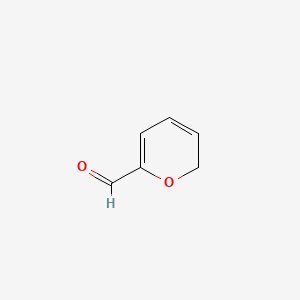

![(4R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1238532.png)
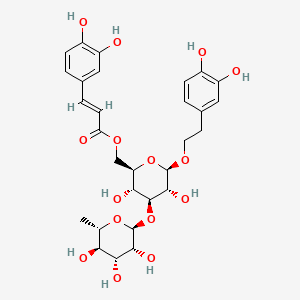
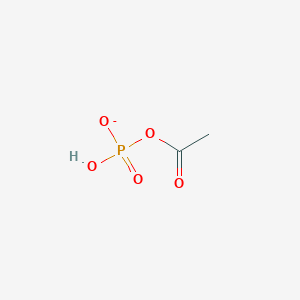
![17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;2,2,2-trifluoroacetate](/img/structure/B1238536.png)
![[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B1238539.png)
](/img/structure/B1238540.png)

